S-(+)-Manidipine is the pharmacologically active enantiomer of the dihydropyridine calcium antagonist, manidipine. [] It is classified as a third-generation dihydropyridine calcium channel blocker. [] S-(+)-Manidipine exhibits a higher affinity for L-type calcium channels, particularly those found in vascular smooth muscle cells, compared to its enantiomer, R-(-)-Manidipine. [] This selectivity contributes to its potential in researching cardiovascular and renal conditions.
Manidipine is classified under the category of antihypertensive agents and specifically falls within the broader classification of calcium channel blockers. It is synthesized from various precursors, including piperazine derivatives and diketene, as detailed in several patent applications that outline its synthetic processes . The compound is often formulated as manidipine hydrochloride for pharmaceutical applications.
The synthesis of Manidipine, (S)- involves several steps, typically starting with N-(2-hydroxyethyl)piperazine as a key precursor. Common methods include:
The molecular structure of Manidipine, (S)- can be represented by its chemical formula . The compound features:
The stereochemistry of Manidipine plays a critical role in its binding affinity and efficacy at calcium channels .
Manidipine participates in various chemical reactions that can be categorized as follows:
These reactions are characterized by specific parameters such as temperature ranges (20-85 °C) and molar ratios of reactants that optimize yield and purity.
Manidipine exerts its pharmacological effects primarily through the blockade of L-type calcium channels in vascular smooth muscle cells and cardiac myocytes. This blockade leads to:
The mechanism involves both direct action on vascular tissues and indirect effects on cardiac function, making it effective for managing hypertension and angina .
Manidipine exhibits several notable physical and chemical properties:
These properties influence its formulation into various dosage forms, including tablets and injectable solutions.
Manidipine has significant clinical applications:
(S)-Manidipine is a 1,4-dihydropyridine (1,4-DHP) calcium channel blocker distinguished by a stereogenic carbon (C4) within its dihydropyridine ring. This chiral center arises from asymmetric substitution patterns: a 3-nitrophenyl group at C4, methyl esters at C3/C5, and methyl groups at C2/C6 (unsymmetrical positions) [3] [5]. The (S)-enantiomer adopts an absolute configuration where substituents prioritize according to the Cahn-Ingold-Prelog (CIP) sequence rules, contrasting with the mirror-image (R)-enantiomer [10]. This stereochemical divergence critically dictates biological activity. The (S)-enantiomer demonstrates superior L-type calcium channel blockade potency (>10-fold) compared to its (R)-counterpart, attributed to optimal spatial orientation for binding pocket interactions [3] [8].
Table 1: Comparative Properties of Manidipine Enantiomers
Property | (S)-Manidipine | (R)-Manidipine |
---|---|---|
Calcium Channel Blockade | High potency (IC₅₀ ~2.6 nM) | Reduced potency |
Configuration | Absolute S-configuration | Absolute R-configuration |
Pharmacodynamic Role | Primary therapeutic activity | Minimal/antagonistic effects |
Synthetic Target | Eutomer (desired isomer) | Distomer |
X-ray crystallography confirms the (S)-enantiomer adopts a "boat-like" conformation in the 1,4-DHP ring, stabilized by intramolecular hydrogen bonding between the C3 ester carbonyl and the C4 aryl hydrogen [3]. This conformation positions the 3-nitrophenyl group equatorially, minimizing steric strain and optimizing the pharmacophore orientation. Unlike NSAIDs (e.g., ibuprofen), manidipine enantiomers exhibit negligible in vivo chiral inversion due to a high energy barrier (>150 kJ/mol) for racemization under physiological conditions [6] [8]. This configurational stability ensures the administered (S)-enantiomer retains its stereochemical integrity during therapeutic use, avoiding unwanted conversion to the less active (R)-form.
(S)-Manidipine is highly lipophilic (logP ~5.2), attributed to its diphenylmethylpiperazinyl moiety and aromatic nitro group [4] [9]. This property facilitates membrane permeation but limits aqueous solubility (<0.1 mg/mL). Solubility exhibits pH-dependence:
Commercial synthesis of enantiopure (S)-manidipine employs three key strategies:
Table 2: Stereoselective Synthesis Methods for (S)-Manidipine
Method | Key Reagent/Catalyst | Enantiomeric Excess (ee) | Yield Limitation |
---|---|---|---|
Diastereomeric Salt Crystallization | (+)-L-Tartaric acid | >99% | Moderate (≤50% theoretical) |
Enzymatic Resolution | Candida antarctica Lipase B | >98% | Requires recycling |
Catalytic Asymmetric Synthesis | Ru-BINAP complex | >95% | High catalyst cost |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2